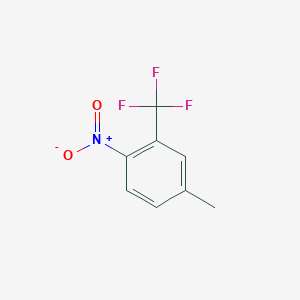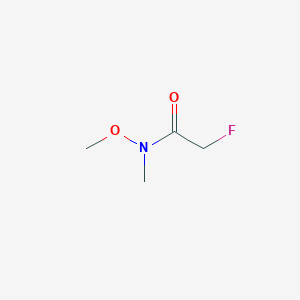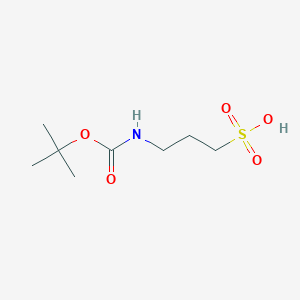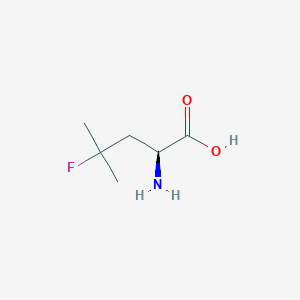
4-Methyl-1-nitro-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methyl-1-nitro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F3NO2 . It is also known by other names such as “1-methyl-2-nitro-4-(trifluoromethyl)benzene” and "2-Nitro-4-(trifluoromethyl)toluene" .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1-nitro-2-(trifluoromethyl)benzene” can be represented by the InChI code: 1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with methyl, nitro, and trifluoromethyl groups attached .Physical And Chemical Properties Analysis
The molecular weight of “4-Methyl-1-nitro-2-(trifluoromethyl)benzene” is 205.13 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 220.5±35.0 °C at 760 mmHg . The melting point is reported to be 34-35 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Advanced Polymers
One notable application is in the synthesis of advanced polymers. For instance, polymers with trifluoromethyl pendent groups have been prepared via nucleophilic nitro displacement reactions, demonstrating significant molecular weights and glass transition temperatures. These polymers are notable for their solubility in common organic solvents and their ability to form transparent films, indicating their potential for various industrial and technological applications (Lee & Kim, 2002).
Vicarious Nucleophilic Substitution Reactions
The compound has also been used in vicarious nucleophilic substitution reactions to generate novel compounds. For example, direct amination of nitro(pentafluorosulfanyl)benzenes through this method has enabled the efficient synthesis of derivatives like SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, showcasing the versatility of this chemical in synthetic organic chemistry (Pastýříková et al., 2012).
Inhibition of Protoporphyrinogen IX Oxidase
Another intriguing area of application is in the design of protoporphyrinogen IX oxidase inhibitors. Compounds with trifluoromethyl-substituted derivatives have been identified as effective inhibitors, contributing to the development of herbicides and other agrochemicals. The structural analysis of these inhibitors reveals insights into their interaction mechanisms and potential for specificity towards target enzymes (Li et al., 2005).
Development of Novel Fluorine-containing Materials
The compound has also been utilized in the synthesis and characterization of novel fluorine-containing materials, such as polyetherimides. These materials exhibit unique properties due to the presence of fluorine atoms, including enhanced thermal stability and chemical resistance, making them suitable for advanced engineering applications (Xin-hai, 2010).
Spectroscopic Studies and Structural Analyses
Spectroscopic studies have explored the molecular and electronic properties of compounds similar to 4-Methyl-1-nitro-2-(trifluoromethyl)benzene, providing detailed insights into their vibrational, structural, and thermodynamic characteristics. These studies are crucial for understanding the fundamental aspects of such compounds and their potential applications in various fields, including materials science and pharmaceuticals (Saravanan, Balachandran, & Viswanathan, 2014).
Safety And Hazards
“4-Methyl-1-nitro-2-(trifluoromethyl)benzene” is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to wear suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this compound .
Eigenschaften
IUPAC Name |
4-methyl-1-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQAJBVCRSOQEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541297 |
Source


|
| Record name | 4-Methyl-1-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-nitro-2-(trifluoromethyl)benzene | |
CAS RN |
87617-21-8 |
Source


|
| Record name | 4-Methyl-1-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)
![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)
